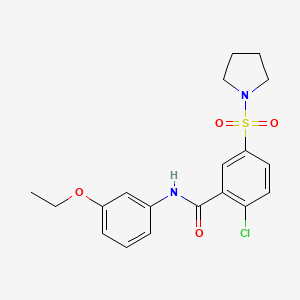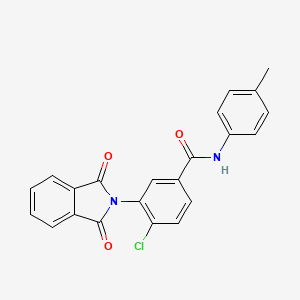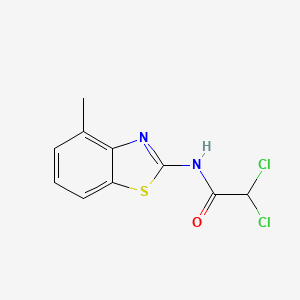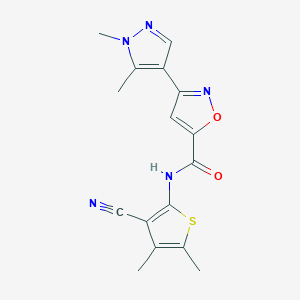
4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. CPP is a piperazine derivative that has been extensively studied for its ability to modulate the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
CPP acts as a non-competitive antagonist of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the influx of calcium ions into the postsynaptic neuron. This blockade of calcium influx leads to a decrease in the activation of downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
CPP has been shown to have both acute and chronic effects on the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor. Acute administration of CPP leads to a rapid and reversible blockade of the receptor, whereas chronic administration leads to a downregulation of the receptor. This downregulation is thought to be due to an upregulation of endogenous 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor antagonists.
Advantages and Limitations for Lab Experiments
One of the main advantages of CPP is its ability to selectively modulate the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor without affecting other neurotransmitter systems. This allows for a more targeted investigation of the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in various physiological and pathological processes. However, one of the limitations of CPP is its relatively low potency compared to other 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor antagonists. This can make it difficult to achieve a complete blockade of the receptor at lower concentrations.
Future Directions
There are several future directions for the study of CPP and its potential applications in the field of neuroscience. One direction is to investigate the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another direction is to develop more potent and selective 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor antagonists that can be used in both basic and clinical research. Additionally, the use of CPP as a tool for investigating the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in various animal models can lead to a better understanding of the underlying mechanisms of synaptic plasticity and memory formation.
Scientific Research Applications
CPP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor, which is a key player in the regulation of synaptic plasticity and memory formation. CPP has been used in various animal models to investigate the role of the 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor in learning and memory. It has also been used to study the effects of 4-(3-chlorophenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide receptor modulation on synaptic plasticity and long-term potentiation (LTP).
properties
IUPAC Name |
4-(3-chlorophenyl)-N-(4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-14-5-7-16(8-6-14)20-18(23)22-11-9-21(10-12-22)17-4-2-3-15(19)13-17/h2-8,13H,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPUROHNUDMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4694044.png)





![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B4694078.png)

![1-[3-(trifluoromethyl)phenyl]-4-(2,4,5-trimethoxybenzoyl)piperazine](/img/structure/B4694090.png)
![methyl 3-bromo-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4694093.png)


![N-(4-bromophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4694133.png)
![ethyl [(3-allyl-4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4694159.png)